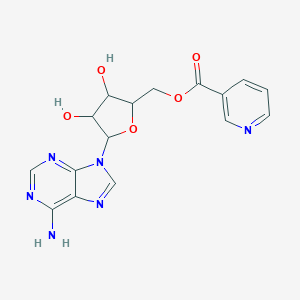
Adenosine, 5'-(3-pyridinecarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 5'-(3-pyridinecarboxylate) (APC) is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a purine nucleotide analog that is structurally similar to adenosine triphosphate (ATP) and is involved in various biochemical and physiological processes.
作用机制
Adenosine, 5'-(3-pyridinecarboxylate) acts as a competitive inhibitor of ATP-binding proteins by binding to the ATP-binding site and preventing the binding of ATP. This results in the inhibition of ATP-dependent processes such as protein phosphorylation, DNA replication, and cellular respiration. Adenosine, 5'-(3-pyridinecarboxylate) also acts as an activator of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Biochemical and Physiological Effects
Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Adenosine, 5'-(3-pyridinecarboxylate) has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Adenosine, 5'-(3-pyridinecarboxylate) is its structural similarity to ATP, which allows it to interact with ATP-binding proteins in a similar manner. Adenosine, 5'-(3-pyridinecarboxylate) is also relatively stable and can be easily synthesized in a laboratory setting. However, one of the limitations of Adenosine, 5'-(3-pyridinecarboxylate) is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments.
未来方向
There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), including the development of new synthetic methods for Adenosine, 5'-(3-pyridinecarboxylate) derivatives with improved properties, the identification of new targets for Adenosine, 5'-(3-pyridinecarboxylate), and the investigation of the potential therapeutic applications of Adenosine, 5'-(3-pyridinecarboxylate) in various diseases. Additionally, the development of new techniques for monitoring Adenosine, 5'-(3-pyridinecarboxylate) levels in cells and tissues could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Conclusion
In conclusion, Adenosine, 5'-(3-pyridinecarboxylate) is a purine nucleotide analog that has been extensively studied for its potential applications in scientific research. Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects and has been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple, and it can be easily synthesized in a laboratory setting. However, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments due to its potential toxicity. There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), which could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
合成方法
The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) involves the reaction of adenosine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields Adenosine, 5'-(3-pyridinecarboxylate) as a white crystalline powder with a purity of over 99%. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Adenosine, 5'-(3-pyridinecarboxylate) has been used in various scientific research applications, including as a substrate for enzymes such as adenylate kinase and pyruvate kinase, as a tool for studying the structure and function of ATP-binding proteins, and as a fluorescent probe for monitoring ATP levels in cells. Adenosine, 5'-(3-pyridinecarboxylate) has also been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
属性
CAS 编号 |
17274-96-3 |
|---|---|
分子式 |
C16H16N6O5 |
分子量 |
372.34 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20) |
InChI 键 |
VGCXTXVOZXMMDR-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
同义词 |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
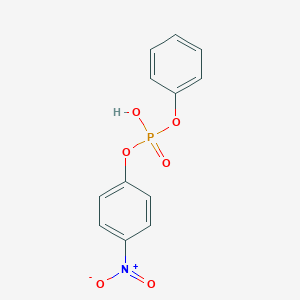


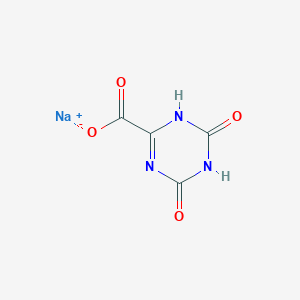
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
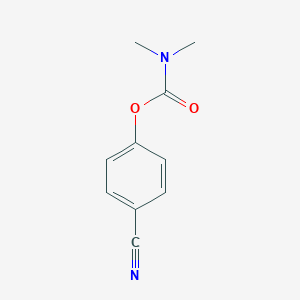

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
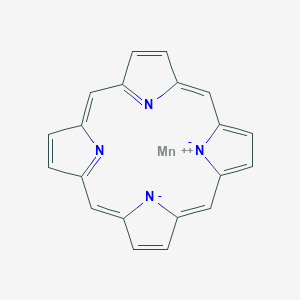
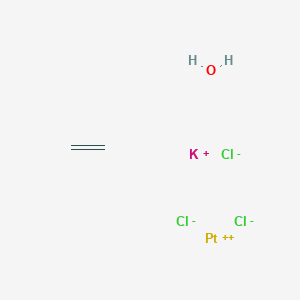
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)